Barettin is derived from the marine sponge Geodia barretti, which is found in tropical and subtropical waters. Its classification falls under the category of indole alkaloids, a group of compounds characterized by their complex structures and diverse biological activities. The specific structural feature of barettin includes a bromine atom at the 6-position of the indole ring, contributing to its reactivity and potential therapeutic effects.
The synthesis of barettin has been achieved through several methods, with notable techniques including the Horner-Wadsworth-Emmons reaction. This method allows for the introduction of dehydro functionality into the compound. The synthesis typically starts with 6-bromoindole-3-carboxaldehyde, which undergoes a series of reactions:
Barettin's molecular structure is characterized by its complex arrangement of atoms, featuring a brominated indole core. The molecular formula for barettin is C₁₃H₁₃BrN₂O₃. Key features include:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have confirmed these structural characteristics, providing insights into its conformation and reactivity .
Barettin participates in various chemical reactions that are significant for its biological activity:
These reactions are crucial for understanding how barettin can be utilized in medicinal chemistry and drug development.
The mechanism of action for barettin involves its interaction with cellular targets that are implicated in oxidative stress and inflammation pathways. Research indicates that barettin may exert protective effects against oxidative damage by:
These mechanisms are currently under investigation to elucidate the full scope of barettin's pharmacological effects.
Barettin exhibits distinct physical and chemical properties that are relevant to its applications:
These properties influence how barettin can be formulated for use in various applications .
Barettin has several promising applications in scientific research and medicine:
The ongoing research into barettin's properties and mechanisms continues to reveal new potential applications across various fields .
Barettin is a brominated diketopiperazine alkaloid isolated from the deep-sea sponge Geodia barretti. As a cyclized dipeptide featuring a 6-brominated tryptophan residue linked to arginine, it exemplifies the structural complexity and pharmacological potential of marine natural products [1] [5]. Its discovery underscores the ecological significance of sponge-derived compounds in drug discovery, particularly due to its dual antioxidant and anti-inflammatory properties, which show promise for mitigating chronic inflammatory diseases like atherosclerosis [2] [4]. Research into barettin also highlights the chemical adaptations of deep-sea organisms to extreme environments, positioning it as a model compound for studying marine chemical ecology and biosynthesis.
Geodia barretti is a cold-water sponge (3–9°C) inhabiting North Atlantic boreal depths (30–2,000 m), with dense populations along Norwegian and Swedish coasts [5]. This sponge thrives in low-light, high-pressure environments, where it has evolved symbiotic relationships with complex microbial communities. As a high microbial abundance (HMA) sponge, G. barretti’s mesohyl comprises ~95% microbial biomass (2.9–3.1 × 10¹¹ microbes/cm³), dominated by Chloroflexota, "Poribacteria," and Acidobacteriota [5] [7]. This microbiome is hypothesized to contribute to barettin biosynthesis, though the exact pathway remains uncharacterized. The compound’s high concentration in sponge tissues suggests an ecological role—potentially antifouling or chemical defense against predators like the chiton Hanleya nagelfar [5]. Notably, the sponge’s deep-sea habitat may drive unique biosynthetic adaptations, as evidenced by barettin’s bromine moiety, a rarity linked to marine halogenation enzymes.
Table 1: Ecological Context of Barettin Production in Geodia barretti
Factor | Details | Significance |
---|---|---|
Habitat Depth | 30–2,000 m (primarily 200–500 m continental margins) | Stable low-temperature, high-pressure conditions |
Microbial Load | 2.9–3.1 × 10¹¹ microbes/cm³; 95% of sponge volume | Potential symbiotic biosynthesis |
Dominant Microbiota | SAR202 (Chloroflexota), "Poribacteria," Acidobacteriota | Nitrification genes detected; possible metabolic collaboration |
Predators/Epibionts | Hanleya nagelfar (chiton); Hyrrokkin sarcophaga (foraminiferan) | Selective pressure for chemical defenses |
Barettin (C₁₇H₁₉BrN₆O₂; molar mass 419.283 g·mol⁻¹) is a cyclo-dipeptide with a 2,5-diketopiperazine nucleus formed by 6-bromotryptophan and arginine residues [1] [4]. Initial structural misassignment occurred when it was first isolated in 1986, owing to spectroscopic limitations and the compound’s complex stereochemistry. In 2002, Sölter et al. corrected the structure using advanced NMR and mass spectrometry, identifying the bromine at C-6 of the indole ring and confirming an E-configuration of the double bond in the tryptophan side chain [1] [4]. The molecule’s amphiphilic nature arises from a polar arginine moiety and a hydrophobic brominated indole, facilitating membrane interaction—a trait critical for its cellular bioactivity [4]. The bromine atom is structurally indispensable: synthetic debromobarettin lacks lipid peroxidation inhibition, confirming halogen-dependent mechanisms [2] [4].
Key Structural Revisions:
The bioactivity profile of barettin has expanded significantly since its discovery, evolving from early ecological observations to therapeutic investigations:
Table 2: Chronological Expansion of Barettin’s Known Bioactivities
Period | Primary Focus | Key Findings | Methods/Models |
---|---|---|---|
1986–2004 | Antifouling | EC₅₀ = 0.9 µM against barnacle settlement; structure revised (2002) | Field assays; NMR/MS reanalysis |
2004–2015 | Neuroreceptor Effects | 5-HT₂A-mediated analgesia; AChE inhibition (Ki = 29 µM) | Radioligand binding; enzyme kinetics |
2013–2025 | Cellular Protection | 55% lipid peroxidation inhibition; IL-1β/TNFα suppression (100 µg/mL) | CLPAA; THP-1 cytokine ELISA |
2025–Present | Kinase Targeting | RIPK2/CAMK1α inhibition implicated in immunomodulation | In vitro kinase assays [1] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1